Piperidine-3,5-dione hydrochloride
CAS No.: 74647-23-7
Cat. No.: VC3742420
Molecular Formula: C5H8ClNO2
Molecular Weight: 149.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74647-23-7 |
|---|---|
| Molecular Formula | C5H8ClNO2 |
| Molecular Weight | 149.57 g/mol |
| IUPAC Name | piperidine-3,5-dione;hydrochloride |
| Standard InChI | InChI=1S/C5H7NO2.ClH/c7-4-1-5(8)3-6-2-4;/h6H,1-3H2;1H |
| Standard InChI Key | ZTJNSMBNILHDHI-UHFFFAOYSA-N |
| SMILES | C1C(=O)CNCC1=O.Cl |
| Canonical SMILES | C1C(=O)CNCC1=O.Cl |
Introduction
Chemical Properties and Structure
Molecular Structure and Composition
Piperidine-3,5-dione hydrochloride features a heterocyclic structure with a nitrogen atom incorporated into a six-membered ring. The compound contains two carbonyl groups positioned at carbons 3 and 5 of the piperidine ring, creating a symmetric diketone arrangement. The addition of hydrochloride forms an ionic bond with the nitrogen atom of the piperidine ring, resulting in a positively charged nitrogen counterbalanced by the chloride ion .
The structural representation can be expressed through various chemical notations:
| Notation Type | Representation |
|---|---|
| SMILES | C1C(=O)CNCC1=O.Cl |
| InChI | InChI=1S/C5H7NO2.ClH/c7-4-1-5(8)3-6-2-4;/h6H,1-3H2;1H |
| InChIKey | ZTJNSMBNILHDHI-UHFFFAOYSA-N |
These notations provide standardized ways to represent the chemical structure in computer-readable formats, facilitating database searches and computational chemistry applications .
Physical and Chemical Properties
The physical and chemical properties of Piperidine-3,5-dione hydrochloride are summarized in the following table:
| Property | Value/Description |
|---|---|
| Appearance | White powder |
| Molecular Formula | C5H8ClNO2 |
| Molecular Weight | 149.57 g/mol |
| Storage Requirements | Room temperature |
| Purity (Commercial) | ≥95% |
| Impurity Threshold | ≤0.02 |
| Solubility | Soluble in polar solvents (water, alcohols) |
These properties influence the compound's handling, storage requirements, and potential applications in chemical and pharmaceutical processes .
Chemical Identifiers and Nomenclature
Systematic Naming and Alternatives
The systematic IUPAC name for the compound is "piperidine-3,5-dione;hydrochloride," indicating the base structure and its salt form. This systematic nomenclature ensures precise identification of the chemical structure across scientific literature and databases .
Registry Numbers and Alternative Identifiers
Various registry systems and chemical databases assign specific identifiers to Piperidine-3,5-dione hydrochloride, as detailed below:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 74647-23-7 |
| PubChem CID | 12637127 |
| Parent Compound CID | 12637126 (Piperidine-3,5-dione) |
| Creation Date in PubChem | 2007-02-08 |
| Last Modified in PubChem | 2025-02-22 |
These identifiers are critical for cross-referencing the compound across different chemical databases and facilitate tracking its presence in scientific literature and patent applications .
Synonyms and Alternative Names
Several alternative names and commercial identifiers exist for Piperidine-3,5-dione hydrochloride, including:
| Synonym | Type |
|---|---|
| PIPERIDINE-3,5-DIONE HYDROCHLORIDE | Common name |
| PIPERIDINE-3,5-DIONE HCL | Abbreviated form |
| piperidine-3,5-dione;hydrochloride | Systematic name |
| MFCD17676319 | Vendor catalog identifier |
| 74647-23-7 | CAS number used as identifier |
These alternative names and identifiers are commonly used in commercial catalogs, laboratory inventories, and chemical databases .
Applications and Uses
Research and Chemical Synthesis
As a defined chemical structure, Piperidine-3,5-dione hydrochloride likely serves as a valuable intermediate or building block in synthetic organic chemistry. The diketone functionality on the piperidine ring presents opportunities for selective chemical transformations, making it potentially useful in creating more complex molecular structures .
| Specification | Value/Description |
|---|---|
| Typical Purity | ≥95% |
| Appearance | White powder |
| Packaging | As per buyer requirement |
| Shipping Methods | By courier or by sea |
| Impurity Threshold | ≤0.02 |
These specifications represent standard commercial offerings, though individual suppliers may provide products with different purity levels or specific certifications depending on intended use .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume